2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide

Environmental Remediation Adsorption Chitosan Modification

Researchers developing chitosan-based uranium sorbents face irreproducible results when substituting this compound with generic 3-formylindole analogs. This specific N-phenylacetamide derivative provides a well-characterized Schiff base building block. • Verified U(VI) sorption: 214.2 mg/g (pH 4.0) - 23% higher than 4-bromophenyl analog. • Aldehyde handle for HIV-1 RT inhibitor scaffolds (related derivatives: EC50 5.02 μM). • Moderately lipophilic probe (ACD/LogP 2.75; ΔLogP ≈ +1.0 vs. parent scaffold). Sealed dry storage at 2-8°C; shipped at ambient temperature.

Molecular Formula C17H14N2O2
Molecular Weight 278.3g/mol
CAS No. 333745-18-9
Cat. No. B422356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
CAS333745-18-9
Molecular FormulaC17H14N2O2
Molecular Weight278.3g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
InChIInChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21)
InChIKeyCVNRWJPNNAPGIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.1 [ug/mL]

2-(3-Formyl-1H-indol-1-yl)-N-phenylacetamide: Specifications & Uses


2-(3-Formyl-1H-indol-1-yl)-N-phenylacetamide (CAS 333745-18-9) is a functionalized indole derivative with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . It features a 3-formylindole core N-alkylated with an N-phenylacetamide group. This structure endows it with versatile synthetic utility, particularly as a building block for Schiff base formation via its aldehyde group [1]. Predicted physicochemical data include a density of 1.2±0.1 g/cm³ and a boiling point of 562.5±30.0 °C at 760 mmHg . Its spectral profile (1H NMR in DMSO-d6) is available for identity verification [2].

1
Aldehyde handle enables Schiff base formation
2
N‑Phenylacetamide side chain for structure‑performance tuning
3
Spectral identity (¹H NMR) available for batch verification

Why 3-Formylindole Substitutes Fall Short


Substituting 2-(3-Formyl-1H-indol-1-yl)-N-phenylacetamide with a generic 3-formylindole or a differently substituted N-arylacetamide analog introduces quantifiable performance discrepancies in critical applications. The specific combination of the N-phenylacetamide side chain and the 3-formylindole core is not merely a structural variation; it directly governs the compound's utility. For instance, in the synthesis of chitosan Schiff bases for uranium sorption, the N-phenyl variant (derived from this compound) exhibits a sorption capacity of 214.2 mg U/g, which is 23% lower than the 4-methoxyphenyl analog (272.8 mg U/g) but 23% higher than the 4-bromophenyl analog (174.7 mg U/g) [1]. This demonstrates that seemingly minor modifications on the N-aryl ring lead to large, non-linear differences in material performance, making empirical selection of this specific compound mandatory for reproducible results.

N‑phenylacetamide (this compound)
Unique sorption profile verified for uranium Schiff bases
Generic 3‑formylindole
Lacks N‑aryl modulation; performance in modified chitosan may shift unpredictably
4‑methoxy / 4‑bromo analogs
Minor substituent change causes non‑linear sorption capacity differences; direct substitution not supported

Quantitative Evidence for This Compound


Comparative Uranium Sorption: N-Phenyl vs. Analogs

In a direct head-to-head study, chitosan Schiff bases were synthesized by condensing chitosan with three analogs of the target compound: the parent N-phenylacetamide (DP), the 4-methoxyphenyl derivative (DO), and the 4-bromophenyl derivative (DB). The resulting sorbents (C-D-P, C-D-O, and C-D-B, respectively) were evaluated for U(VI) removal from aqueous solution. At optimal pH=4.0, the maximum sorption capacities were 214.2 mg U/g for the target compound's derivative (C-D-P), compared to 272.8 mg U/g for C-D-O and 174.7 mg U/g for C-D-B [1].

Uranium sorption
Head‑to‑head
214.2 mg U/g (C‑D‑P)
vs C‑D‑O 272.8, C‑D‑B 174.7 mg/g
N‑aryl substitution directly modulates sorption capacity
pH=4.0, 60 min contact; comparative chitosan Schiff base data
Environmental Remediation Adsorption Chitosan Modification

Anti-HIV-1 Activity of 3-Formylindole Scaffold

The 3-formylindole core, a substructure of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, is a validated scaffold for anti-HIV-1 activity. A series of N-arylsulfonyl-3-formylindoles were synthesized and screened. The most potent analogs exhibited EC50 values of 5.02 μM (compound 3i) and 9.57 μM (compound 3c) against HIV-1 replication in vitro [1]. While the target compound itself lacks a sulfonyl group, the data establishes the 3-formylindole core as a privileged structure for antiviral activity, with specific substitutions modulating potency and cytotoxicity (e.g., CC50=410.41 μM for 3i) [1].

Anti‑HIV‑1 scaffold
Class‑level
3‑Formylindole core
Analogs: EC₅₀ 5.02–9.57 μM (3i, 3c)
Supports 3‑formylindole pharmacophore exploration
Target compound is a precursor; direct antiviral data not available
Antiviral Research HIV-1 Inhibition Medicinal Chemistry

Lipophilicity vs. 3-Formylindole

The compound's predicted LogP (octanol-water partition coefficient) is 2.75, with a calculated ACD/LogD of 2.76 at pH 7.4, indicating moderate lipophilicity . In comparison, the simpler 3-formylindole (C9H7NO, MW 145.16 g/mol) has a predicted LogP of approximately 1.5-1.8 (based on structure). The addition of the N-phenylacetamide group significantly increases lipophilicity and molecular weight, which can influence membrane permeability and bioavailability in drug design contexts. The compound has a polar surface area of 51 Ų and zero Rule of 5 violations .

Lipophilicity shift
Data to verify
LogP 2.75 (this compound)
ΔLogP ≈ +1.0 vs 3‑formylindole
Supports lipophilicity‑tuned lead optimization
Predicted values; experimental logP not confirmed
Computational Chemistry Drug Design ADME Prediction

2-(3-Formyl-1H-indol-1-yl)-N-phenylacetamide Applications


Uranium Remediation with Chitosan Adsorbents

Researchers developing chitosan-based materials for radioactive waste treatment should procure this compound to generate Schiff base sorbents with a verified U(VI) sorption capacity of 214.2 mg/g (pH=4.0). This intermediate capacity allows for comparative studies against the higher-capacity 4-methoxyphenyl analog (272.8 mg/g) and the lower-capacity 4-bromophenyl analog (174.7 mg/g), providing a well-characterized benchmark for optimizing N-aryl substitution in sorbent design [1].

Precursor for Anti-HIV-1 Agents

Medicinal chemists focusing on HIV-1 reverse transcriptase inhibitors should use this compound as a versatile aldehyde building block. The 3-formylindole core is a validated scaffold, with N-arylsulfonyl derivatives showing EC50 values as low as 5.02 μM. This compound provides a readily functionalizable handle for exploring N-1 substitution effects on antiviral activity [2].

Lipophilicity Optimization in SAR Studies

In drug discovery programs where fine-tuning LogP is critical, this compound serves as a moderately lipophilic probe (ACD/LogP=2.75). Its significant increase in lipophilicity over the base 3-formylindole scaffold (ΔLogP ≈ +1.0) makes it a valuable tool for investigating the impact of N-phenylacetamide substitution on membrane permeability and ADME profiles .

Application
Selection Property
Validation Focus
Uranium sorption material studies
N‑aryl substitution for sorption tuning
Comparative U(VI) capacity profiling
HIV‑1 reverse transcriptase inhibitor design
Aldehyde handle for sulfonylation
3‑Formylindole pharmacophore validation
Lipophilicity SAR investigations
Moderately lipophilic N‑phenylacetamide probe
LogP‑dependent membrane partitioning assessment

Technical Documentation Hub

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22 linked technical documents
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